4-(3-Chloro-4-methylphenyl)benzyl alcohol
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Overview
Description
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, featuring a chloro and a methyl substituent on one of the phenyl rings, and a methanol group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Grignard Reaction: The starting material, 3-chloro-4-methylbiphenyl, is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alkanes or dechlorinated biphenyl derivatives.
Substitution: The major products are biphenyl derivatives with different substituents replacing the chloro group.
Scientific Research Applications
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural properties. The chloro and methyl substituents may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-methanol: Lacks the chloro and methyl substituents, making it less hydrophobic.
4-Chlorobiphenyl: Lacks the methanol group, affecting its reactivity and solubility.
4-Methylbiphenyl: Lacks the chloro and methanol groups, altering its chemical behavior.
Uniqueness
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the combination of its chloro, methyl, and methanol substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
885963-00-8 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
[4-(3-chloro-4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8,16H,9H2,1H3 |
InChI Key |
FTWGMAWSUAURET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl |
Origin of Product |
United States |
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